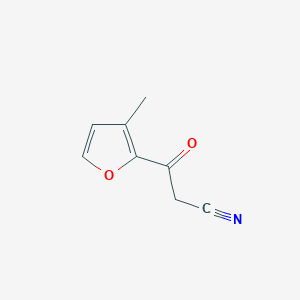

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

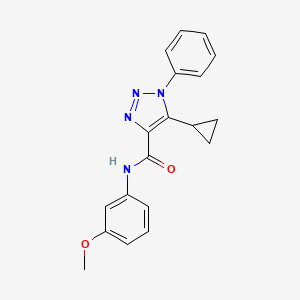

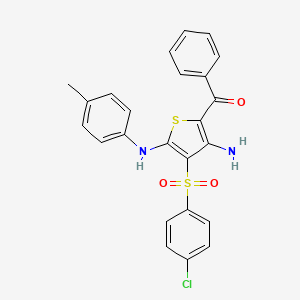

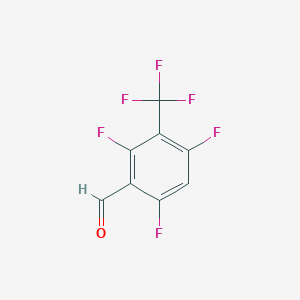

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is a chemical compound that is part of a broader class of 3-oxopropanenitriles. These compounds are of significant interest in organic chemistry due to their potential as precursors for the synthesis of various heterocyclic compounds. The compound features a 3-methylfuran moiety attached to a nitrile group through a 3-oxopropane linker.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles, including derivatives such as 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile, can be achieved through electrophilic cyanoacetylation of heterocycles with mixed anhydrides. This method involves the use of acetic or trifluoroacetic anhydride mixed with cyanoacetic acid in the presence of a catalyst like Mg(ClO4)2·2H2O . This approach is noted for its simplicity and efficiency, and it can be applied to a wide range of heterocyclic compounds as well as electron-poor aromatic compounds.

Molecular Structure Analysis

The molecular structure of 3-oxopropanenitriles is characterized by the presence of a nitrile group (C≡N) and a 3-oxopropane moiety. The specific structure of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile would include a 3-methylfuran ring, which is known for its electron-donating properties due to the alkyl group at the 3-position.

Chemical Reactions Analysis

3-Oxopropanenitriles undergo various chemical reactions, including oxidative cyclization. For instance, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides . Similarly, the treatment of these nitriles with conjugated alkenes results in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles . Radical addition reactions promoted by cerium(IV) ammonium nitrate and manganese(III) acetate have also been reported to afford 5-ethenyl-4,5-dihydrofuran-3-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by their functional groups. The nitrile group contributes to the compound's polarity and reactivity, making it a good candidate for nucleophilic addition reactions. The 3-oxopropane part of the molecule can affect the compound's solubility and boiling point. While the specific physical properties of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile are not detailed in the provided papers, similar compounds have been characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra, which provide insights into their molecular structures .

Wissenschaftliche Forschungsanwendungen

Oxidative Cyclizations and Synthesis of Heterocyclic Compounds : Research by Yılmaz et al. (2005) demonstrates the use of 3-oxopropanenitriles in oxidative cyclizations to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process involves the reaction of different 3-oxopropanenitriles with conjugated alkenes, mediated by manganese(III) acetate, producing compounds in yields ranging from 45-93% (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile : A review by Fadda et al. (2014) highlights methods for synthesizing various heterocyclic compounds from 3-(1H-indol-3-yl)-3-oxopropanenitrile. This research shows the compound's reactivity and importance as a precursor for heterocyclic compounds (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Antimicrobial Activity of Novel Compounds : A study by Abdel‐Aziz, Mekawey, & Dawood (2009) investigates the antimicrobial activity of several new compounds synthesized from 3-methylbenzofuran-2-yl derivatives. These compounds demonstrate significant activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Radical Addition Promoted by Cerium(IV) Ammonium Nitrate and Manganese(III) Acetate : Hocaoglu & Yılmaz (2019) explored radical addition of 3-oxopropanenitriles with 1,3-butadiene derivatives. This process yields 5-ethenyl-4,5-dihydrofuran-3-carbonitriles, characterized by various spectral methods (Hocaoglu & Yılmaz, 2019).

Heterocyclic Synthesis via Enaminonitriles : Dawood, Farag, & Kandeel (1999) report on the synthesis of various heterocyclic compounds incorporating a benzothiazole moiety. They use 3-(benzothiazol-2-yl)-3-oxopropanenitrile as a building block for this synthesis (Dawood, Farag, & Kandeel, 1999).

Atmospheric Degradation Studies : Tapia et al. (2010) conducted a study on the kinetics and products of 3-methylfuran's reactions with atmospheric oxidants. This research contributes to understanding the atmospheric implications of such reactions (Tapia, Villanueva, Salgado, Cabañas, Martínez, & Martín, 2010).

Eigenschaften

IUPAC Name |

3-(3-methylfuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEIMNXPXKBZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)